1-(2,2-Difluoroethyl)piperidin-3-ol
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Overview
Description
1-(2,2-Difluoroethyl)piperidin-3-ol is a chemical compound with the molecular formula C7H13F2NO. It is a piperidine derivative, characterized by the presence of a difluoroethyl group attached to the nitrogen atom and a hydroxyl group on the third carbon of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the nucleophilic substitution reaction of piperidin-3-ol with 2,2-difluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the difluoroethyl group.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2,2-difluoroethyl)piperidin-3-one.
Reduction: Formation of 1-(2,2-difluoroethyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(2,2-Difluoroethyl)pyrrolidine: Contains a five-membered ring instead of a six-membered piperidine ring, leading to different chemical and biological properties.
1-(2,2-Difluoroethyl)morpholine: Contains an oxygen atom in the ring, which can alter its chemical behavior and interactions
Uniqueness
1-(2,2-Difluoroethyl)piperidin-3-ol is unique due to the presence of both a difluoroethyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)5-10-3-1-2-6(11)4-10/h6-7,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXZMEFRBZYXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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